N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-16-9-5-8-14-11-17(25-19(14)16)15-12-26-20(21-15)22-18(23)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESGFDVOTCRTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole moieties are then coupled using suitable coupling agents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparison with structurally related thiazole-acetamide derivatives:
Key Observations
Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., Cl, F, NO2) enhance kinase activation in analogs like 14 and 15 . Benzofuran vs.
Synthetic Routes: The target compound’s synthesis likely involves cyclization of a benzofuran-thiazole precursor with phenylacetyl chloride, similar to methods for 14 and 15 (thiourea-mediated thiazole ring formation) . In contrast, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide uses a benzamide coupling step under basic conditions .
Spectroscopic Validation :
- IR and NMR spectra of related compounds confirm key functional groups (e.g., C=O at ~1660–1680 cm⁻¹, NH stretches at ~3150–3400 cm⁻¹) . The absence of C=O bands in tautomeric forms (e.g., thione vs. thiol) is critical for structural validation .
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure, which combines a benzothiazole moiety, a thiazole ring, and a methoxy-substituted benzofuran, suggests various interactions with biological targets, making it a candidate for pharmaceutical applications.
Structural Characteristics
The compound can be described by the following structural formula:
This structural complexity allows for diverse biological interactions, which are crucial for its potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various pathways such as inflammation and cancer. Preliminary studies indicate that it may inhibit cyclooxygenase enzymes or kinases associated with these pathways, leading to reduced inflammation and cell proliferation.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structural features have shown significant activity against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Antimicrobial | |
| Psoralen | Antimicrobial, anticancer | |
| 8-Methoxypsoralen | Antimicrobial |
Anticancer Potential
Molecular docking studies suggest that this compound may effectively bind to target proteins involved in cancer progression. The presence of the thiazole ring is particularly noted for its ability to modulate enzyme activity critical in tumor growth.
Case Studies and Research Findings
Recent studies have focused on the synthesis and pharmacological evaluation of derivatives of this compound. For example, compounds synthesized from this scaffold exhibited potent activity against human tumor cell lines. The structure–activity relationship (SAR) studies indicated that modifications in the side chains significantly influenced their biological activities .
Example Study
In one study, a series of thiazole derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. Results indicated that certain modifications resulted in enhanced potency compared to existing anticancer agents like etoposide .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step reactions starting with benzofuran and thiazole precursors. Key steps include:
- Thiazole ring formation : Reacting thiourea with α-haloketones under acidic/basic conditions (e.g., ethanol or dichloromethane as solvents) .
- Coupling reactions : Amide bond formation between the thiazole intermediate and phenylacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (methanol) to isolate the product .
- Optimization : Yield improvements are achieved by controlling temperature (reflux for faster kinetics) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Key Techniques :
- TLC (Thin-Layer Chromatography) : Monitor reaction progress using silica gel plates and UV visualization .
- HPLC (High-Performance Liquid Chromatography) : Quantify purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
- Spectroscopy :
- NMR (¹H/¹³C) : Confirm molecular structure (e.g., methoxy protons at δ 3.8–4.0 ppm; benzofuran aromatic signals at δ 6.5–7.5 ppm) .
- IR : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Approach : X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for stability. For example:
- Centrosymmetric dimers via N–H⋯N hydrogen bonds (bond length ~2.8 Å) .
- Non-classical C–H⋯O/F interactions stabilizing crystal packing .
- Application : Compare experimental vs. computational (DFT) bond angles/geometry to validate structural models .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be systematically addressed?
- Resolution Strategy :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assays (e.g., enzyme inhibition using PFOR or kinase targets) .
- Solubility Adjustments : Use co-solvents (DMSO/PBS mixtures) to ensure compound solubility in biological buffers .
- Control Experiments : Validate target specificity using knockout cell lines or competitive binding assays .
Q. What computational methods predict this compound’s interactions with biological targets like PFOR enzyme?
- Methods :
- Molecular Docking (AutoDock/Vina) : Simulate binding poses of the amide anion to PFOR’s active site, focusing on hydrogen bonds with conserved residues (e.g., Arg/Tyr) .
- MD (Molecular Dynamics) Simulations : Assess binding stability over 100 ns trajectories; calculate RMSD (root-mean-square deviation) to evaluate conformational shifts .
Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
- Optimization Steps :
- Catalyst Screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of benzofuran-thiazole intermediates .
- Process Intensification : Replace batch reactors with flow chemistry systems to enhance reproducibility and reduce side reactions .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What safety protocols are essential when handling this compound in vitro and in vivo?
- Safety Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
